tert-Butyl (4-cyanopyridin-2-yl)carbamate
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Description
Tert-Butyl (4-cyanopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl (4-cyanopyridin-2-yl)carbamate, also known as 2-(BOC-AMINO)-4-CYANOPYRIDINE, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore amines , particularly aromatic and aliphatic amines .
Mode of Action
The compound acts as a chemoselective tert-butoxycarbonylation reagent . It interacts with its targets (amines) by attaching a tert-butoxycarbonyl (BOC) group to the amine, thereby protecting it from reacting with other reagents in subsequent steps of the synthesis . This protection can be reversed by mild acidolysis .
Biochemical Pathways
The compound is involved in the tert-butoxycarbonylation pathway . This pathway involves the addition of a BOC group to an amine, protecting it for further reactions. The BOC group can be removed later in the synthesis process, allowing the amine to participate in subsequent reactions .
Pharmacokinetics
It’s important to note that the compound should be stored in a dry environment at 2-8°c to maintain its stability and efficacy .
Result of Action
The result of the compound’s action is the protection of amines from unwanted reactions during organic synthesis . This allows for more complex molecules to be synthesized with a high degree of control over the reactions that take place .
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The BOC carrier is easily recyclable, which has great application prospects for industrial production . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Properties
IUPAC Name |
tert-butyl N-(4-cyanopyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQSFIWCKUKWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590732 |
Source
|
Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-78-1 |
Source
|
Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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